4-Bromo-1-(1-bromoethyl)-2-fluorobenzene
Description
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene (molecular formula: C₈H₆Br₂F, molecular weight: 280.84 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 4, fluorine at position 2, and a 1-bromoethyl group (-CH₂CH₂Br) at position 1. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its dual bromine substituents that enable diverse reactivity in cross-coupling reactions or nucleophilic substitutions .
The presence of two bromine atoms enhances its electrophilic character, making it a versatile intermediate for constructing complex molecules .
Properties
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIPFQZUPDNSAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene typically involves the bromination of 1-(1-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:
Bromination: The starting material, 1-(1-bromoethyl)-2-fluorobenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Organic Synthesis
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures.
Table 1: Synthesis Applications
| Application Type | Description |
|---|---|
| Pharmaceuticals | Used as a precursor for drug development and synthesis. |
| Agrochemicals | Intermediate in the production of herbicides and pesticides. |
| Dyes and Pigments | Utilized in the synthesis of colorants for industrial applications. |
Biological Studies
This compound is significant in studying biological pathways involving brominated organic molecules. It interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics.
Table 2: Biological Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Acts as a substrate for CYP1A2 and CYP2D6, influencing drug metabolism. |
| Signal Transduction | Modulates receptor proteins and enzymes affecting cellular signaling pathways. |
Pharmaceutical Development
Due to its ability to modify biological processes, 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is explored for its potential as a therapeutic agent. Its interactions with key metabolic enzymes may lead to the development of new drugs targeting specific diseases.
Case Study 1: Drug Metabolism
A study investigated the effects of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene on the metabolism of co-administered drugs in animal models. Results indicated that this compound inhibited CYP1A2 and CYP2D6 activity, leading to altered pharmacokinetics of substrates metabolized by these enzymes. This finding underscores the importance of understanding drug interactions involving halogenated compounds.
Case Study 2: Agrochemical Synthesis
In agrochemical research, this compound was utilized to synthesize novel herbicides with improved efficacy against resistant weed species. The structural modifications enabled by 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene facilitated the development of compounds that target specific biological pathways in plants.
Mechanism of Action
The mechanism by which 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its use in research or applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between 4-bromo-1-(1-bromoethyl)-2-fluorobenzene and related halogenated aromatics:
Structural and Reactivity Analysis
Substituent Effects: Bromoethyl vs. For instance, bromomethyl derivatives (e.g., 4-bromo-1-(bromomethyl)-2-fluorobenzene) are more reactive in nucleophilic substitutions due to reduced steric hindrance . Difluoromethyl vs. Bromoethyl: The difluoromethyl group in 4-bromo-1-(difluoromethyl)-2-fluorobenzene introduces strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitutions to specific positions .
Synthetic Utility :
- Compounds like 4-bromo-1-(bromomethyl)-2-fluorobenzene are preferred for rapid alkylation in drug synthesis (e.g., forming pyrrolopyridazine derivatives in Example 166 of EP 4,374,877 A2) .
- The target compound’s dual bromine atoms allow sequential functionalization, enabling the construction of bifunctional molecules in medicinal chemistry .
Safety and Handling :
- While explicit safety data for the target compound is absent, analogs like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5) highlight standard precautions: use of PPE, immediate decontamination of exposed areas, and proper ventilation .
Biological Activity
4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, a polyhalogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and toxicology due to its unique structural properties and biological activities. This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, which significantly influence its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is . The structure features a benzene ring with a bromoethyl group attached, enhancing its reactivity. The presence of multiple halogens contributes to its electrophilic characteristics, making it suitable for various biochemical interactions.
Interaction with Cytochrome P450 Enzymes
Research indicates that 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. These interactions can influence cellular signaling pathways by modulating enzyme activities and affecting gene expression through interactions with transcription factors .
Cytotoxic Effects
The compound may exhibit cytotoxic effects due to the formation of reactive intermediates that interact with cellular macromolecules. Studies have shown that exposure to high concentrations can lead to significant alterations in cellular processes, including enzyme activity modulation and changes in gene expression profiles .
Toxicological Profile
Toxicological evaluations have reported median lethal dose (LD50) values ranging from 2,200 mg/kg to 3,788 mg/kg in rat models. Symptoms observed at lethal doses include tremors, limpness, and weight loss, indicating potential neurotoxic effects . Acute inhalation studies have also demonstrated significant toxicity, with observable effects such as lethargy and respiratory distress at various exposure levels .
Comparative Analysis with Similar Compounds
The biological activity of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene can be compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-Bromo-4-fluorobenzene | Contains one bromine and one fluorine atom | Simpler structure; less reactive due to fewer halogens |
| 4-Bromo-2-fluorotoluene | Contains a methyl group instead of an ethyl group | Alters physical properties; different reactivity profile |
| 4-Bromophenethyl bromide | Lacks fluorine; simpler structure | Less reactive due to absence of fluorine |
| 4-Bromo-1-(2-bromoethyl)benzene | Contains two bromoethyl groups | Different substitution pattern; higher reactivity |
This comparative analysis highlights the unique combination of halogen substituents in 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene that significantly influences its reactivity and potential applications in synthetic chemistry.
The mechanism of action involves interactions with specific molecular targets influenced by the halogen atoms. These interactions may lead to inhibition or modulation of enzyme activities, impacting various biological pathways. The presence of bromine and fluorine enhances binding affinities to biological molecules, making it a candidate for further therapeutic exploration .
Case Studies
Several studies have investigated the antimicrobial and anticancer properties of similar compounds. For instance, derivatives of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene have been explored for their efficacy against various bacterial strains and cancer cell lines. These studies suggest potential applications in drug development focused on targeting specific pathways involved in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
